molecular formula C15H13ClN4O B1424280 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile CAS No. 1206970-30-0

4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile

Cat. No. B1424280
M. Wt: 300.74 g/mol
InChI Key: NRFLVUANIKTDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile” is a chemical compound that is likely to be a derivative of 2-chloropyrimidin-4-yl methanol . It contains a pyrimidine ring with a chlorine atom and a morpholine ring attached to it.


Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-chloropyrimidine with morpholine . The exact method and conditions for the synthesis would depend on the specific requirements of the reaction, such as the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a chlorine atom, and a morpholine ring . The InChI code for this compound is 1S/C8H10ClN3O/c9-8-10-2-1-7 (11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups, which include a pyrimidine ring, a chlorine atom, and a morpholine ring . The exact reactions would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.64 g/mol . It is likely to be a solid at room temperature .

Scientific Research Applications

Kinase Inhibition

4-(Pyrimidin-4-yl)morpholines, like 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile, are key pharmacophores in the inhibition of PI3K and PIKKs. Their morpholine oxygen forms essential hydrogen bonds and conveys selectivity over a broader kinome. The morpholine's ability to adopt a co-planar conformation with adjacent aromatic cores is crucial for its utility as a kinase hinge binder. This feature is leveraged in the development of selective inhibitors for targets like mTORC1 and mTORC2 (Hobbs et al., 2019).

Antimicrobial Activity

Some derivatives of 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile have shown promising results in antimicrobial screening. Compounds like N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides have been studied for their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi, displaying significant potency against different microbial strains (Desai et al., 2013).

Cancer Research

In cancer research, derivatives of 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile have been explored for their potential in treating PTEN-deficient cancers. The development of PI3Kβ-specific inhibitors, targeting phosphoinositide kinase PI3Kβ, has been driven by this molecule's structural properties. Such compounds have shown significant in vivo activity in cancer models, supporting further preclinical investigations (Certal et al., 2014).

DNA Interaction Studies

Compounds derived from 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile have also been used in DNA interaction studies. Their complex structures and potential interactions with DNA have been a subject of interest, particularly in the context of cancer research and understanding DNA repair mechanisms (Cano et al., 2010).

Synthesis and Characterization

The synthesis and characterization of derivatives of 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile have been essential for various scientific applications. The specific methods and conditions used in the synthesis affect the properties and potential applications of these compounds in areas like antimicrobial research and cancer therapy (Ju Xiu-lia, 2015).

Safety And Hazards

This compound may pose certain hazards. The safety information for this compound includes the signal word “Warning” and the hazard statements "H302-H315-H319-H332-H335" . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-15-18-4-3-13(19-15)11-1-2-12(10-17)14(9-11)20-5-7-21-8-6-20/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFLVUANIKTDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C3=NC(=NC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201075
Record name 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile

CAS RN

1206970-30-0
Record name 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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